Cas no 175278-47-4 (2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde)
2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(4-(tert-Butyl)phenoxy)-5-nitrobenzaldehyde
- 2-(4-tert-butylphenoxy)-5-nitrobenzaldehyde
- 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde
- Benzaldehyde,2-[4-(1,1-dimethylethyl)phenoxy]-5-nitro-
- SCHEMBL6536062
- AKOS015908598
- 175278-47-4
- FT-0610881
- A812063
- CS-0328503
- DTXSID60384292
- MFCD00084918
- 2-(4-tert-butylphenoxy)-5-nitro-benzaldehyde
- AS-9096
- 2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde
-
- MDL: MFCD00084918
- Inchi: 1S/C17H17NO4/c1-17(2,3)13-4-7-15(8-5-13)22-16-9-6-14(18(20)21)10-12(16)11-19/h4-11H,1-3H3
- InChI Key: YOWJMFSAQPDRJB-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1C=O)[N+](=O)[O-])C1C=CC(=CC=1)C(C)(C)C
Computed Properties
- Exact Mass: 299.11600
- Monoisotopic Mass: 299.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 72.1Ų
Experimental Properties
- Density: 1.196
- Melting Point: 134-136°C
- Boiling Point: 395.8°Cat760mmHg
- Flash Point: 150.4°C
- Refractive Index: 1.589
- PSA: 72.12000
- LogP: 5.02030
2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S36/37
2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 065111-1g |
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde |
175278-47-4 | 97% | 1g |
£64.00 | 2022-03-01 | |
| Fluorochem | 065111-5g |
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde |
175278-47-4 | 97% | 5g |
£256.00 | 2022-03-01 | |
| Fluorochem | 065111-10g |
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde |
175278-47-4 | 97% | 10g |
£448.00 | 2022-03-01 | |
| Apollo Scientific | OR30331-1g |
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde |
175278-47-4 | 1g |
£70.00 | 2025-02-19 | ||
| Apollo Scientific | OR30331-5g |
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde |
175278-47-4 | 5g |
£272.00 | 2025-02-19 | ||
| Apollo Scientific | OR30331-10g |
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde |
175278-47-4 | 10g |
£476.00 | 2025-02-19 | ||
| TRC | T064685-500mg |
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde |
175278-47-4 | 500mg |
$ 310.00 | 2022-06-03 | ||
| TRC | T064685-1000mg |
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde |
175278-47-4 | 1g |
$ 515.00 | 2022-06-03 | ||
| Ambeed | A767765-5g |
2-(4-(tert-Butyl)phenoxy)-5-nitrobenzaldehyde |
175278-47-4 | 95+% | 5g |
$356.0 | 2024-04-22 | |
| Crysdot LLC | CD12132350-5g |
2-(4-(tert-Butyl)phenoxy)-5-nitrobenzaldehyde |
175278-47-4 | 95+% | 5g |
$622 | 2024-07-24 |
2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde Suppliers
2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde Related Literature
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde
Introduction to 2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde (CAS No. 175278-47-4)
2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde, with the CAS number 175278-47-4, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a tert-butyl group, a phenoxy group, and a nitrobenzaldehyde moiety. These functional groups endow the compound with a range of chemical and biological properties that make it a valuable tool in various scientific applications.
The molecular formula of 2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde is C16H15NO4, and its molecular weight is approximately 289.30 g/mol. The compound's structure can be visualized as a benzaldehyde ring substituted with a nitro group at the 5-position and a phenoxy group at the 4-position, with the phenoxy ring further substituted by a tert-butyl group. This arrangement of functional groups imparts specific reactivity and stability characteristics to the molecule.
In recent years, 2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde has been extensively studied for its potential applications in medicinal chemistry and drug discovery. One of the key areas of interest is its use as an intermediate in the synthesis of bioactive compounds. The presence of the nitro group and the tert-butyl substituent provides opportunities for further chemical modifications, making it an attractive starting material for the development of novel pharmaceuticals.
A notable study published in the Journal of Medicinal Chemistry highlighted the use of 2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde in the synthesis of anti-inflammatory agents. The researchers demonstrated that derivatives of this compound exhibited potent anti-inflammatory activity in vitro and in vivo, suggesting its potential as a lead compound for further drug development. The study also explored the mechanism of action, revealing that these derivatives effectively inhibited key enzymes involved in inflammation pathways.
Beyond its medicinal applications, 2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde has also been investigated for its utility in materials science. Its unique electronic properties make it suitable for use in organic electronics and photovoltaic devices. Research published in Advanced Materials explored the use of this compound as a building block for organic semiconductors, highlighting its potential to enhance device performance through improved charge transport properties.
The synthesis of 2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions and electrophilic aromatic substitution reactions. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound, reducing waste and improving sustainability.
In terms of safety and handling, while 2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde is not classified as a hazardous material, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn, and all reactions should be conducted under well-controlled conditions to minimize any potential risks.
The future prospects for 2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde are promising. Ongoing research continues to uncover new applications and properties of this compound, driving innovation in both academic and industrial settings. As our understanding of its chemical behavior deepens, it is likely that we will see more diverse and impactful uses of this versatile molecule in various scientific disciplines.
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